

A Comparative Guide to the Accuracy and Precision of p-Xylene Analytical Standards

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Compound of Interest

Compound Name: *p-Xylene*

Cat. No.: *B151628*

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For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of commercially available **p-xylene** analytical standards, focusing on their certified purity, impurity profiles, and the analytical methodologies used to ensure their quality.

Comparison of p-Xylene Analytical Standards

The selection of an appropriate **p-xylene** analytical standard depends on the specific requirements of the analytical method and the desired level of uncertainty. High-purity standards, especially those certified as Certified Reference Materials (CRMs), offer greater accuracy and traceability. Below is a comparison of representative **p-xylene** standards from leading suppliers. It is important to note that the most accurate data is found on the lot-specific Certificate of Analysis (CoA), which should always be consulted.

Feature	Merck EMSURE® (Product: 1.08684)	Sigma-Aldrich Supelco® (Product: 95680)	Sigma-Aldrich Supelco® CRM (Product: PHR1314)	LGC Dr. Ehrenstorfer (Product: DRE- C17945200)
Grade	for analysis EMSURE®	Analytical Standard	Pharmaceutical Secondary Standard; Certified Reference Material	Certified Reference Material
Certified Purity (by GC)	≥ 99.0% [1]	≥99.5%	Lot-specific on CoA (Traceable to USP and NIST)	Lot-specific on CoA
Certification	ISO, Reag. Ph Eur [1] [2]	---	ISO 17034 and ISO/IEC 17025	ISO 17034 and ISO/IEC 17025 [3]
Max Impurity: Ethylbenzene	≤ 3% [1]	Not specified on product page	Lot-specific on CoA	Lot-specific on CoA
Max Impurity: Toluene	≤ 0.1% [1]	Not specified on product page	Lot-specific on CoA	Lot-specific on CoA
Max Impurity: Benzene	≤ 0.1% [1]	Not specified on product page	Lot-specific on CoA	Lot-specific on CoA
Water Content	≤ 0.02% [4]	Not specified on product page	Lot-specific on CoA	Lot-specific on CoA
Traceability	To ACS, ISO, Reag. Ph Eur standards [5]	Not specified on product page	Traceable to NIST 3005 and USP 1601849	Not specified on product page

Experimental Protocols for Quality Analysis

The primary method for determining the purity of **p-xylene** and quantifying its impurities is Gas Chromatography with a Flame Ionization Detector (GC-FID). The American Society for Testing and Materials (ASTM) has established a standard test method, ASTM D3798, specifically for this purpose. This method is suitable for analyzing **p-xylene** with a purity of 99% or greater and can detect impurities in the range of 0.001 to 1.000 weight percent.

Representative GC-FID Protocol for p-Xylene Purity Analysis

This protocol is a synthesis of common practices and conditions found in application notes and standard methods.

1. Instrumentation:

- Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Column: A capillary column suitable for the separation of aromatic hydrocarbons. Commonly used columns include:
 - HP-INNOWax (60 m x 0.32 mm, 0.5 µm film thickness)
 - Agilent CP-Xylenes (50 m x 0.32 mm)
 - ZB-WAX

2. Reagents and Materials:

- Carrier Gas: Helium or Hydrogen, chromatographic grade.
- **p-Xylene** Standard: The analytical standard to be tested.
- Calibration Standards: Certified reference materials of potential impurities (e.g., toluene, ethylbenzene, m-xylene, o-xylene, benzene, and non-aromatic hydrocarbons).

3. Chromatographic Conditions:

- Injector Temperature: 250 °C

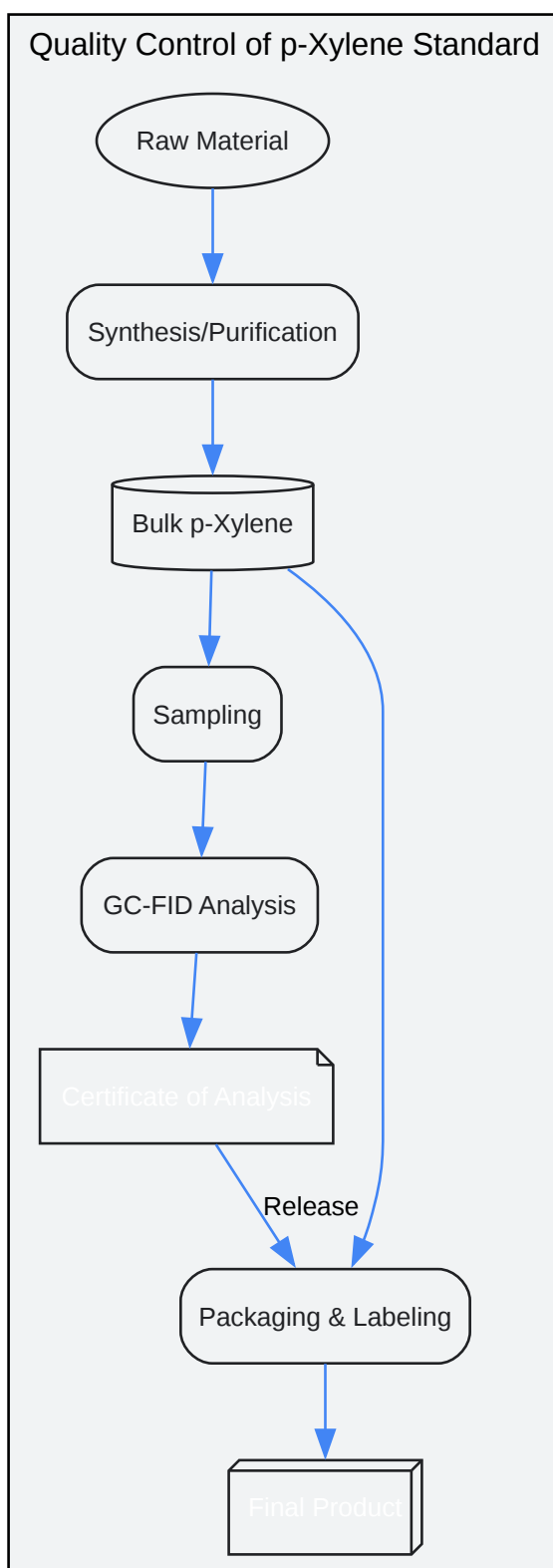
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial Temperature: 60 °C, hold for 10 minutes
 - Ramp: 5 °C/min to 150 °C
 - Hold: 10 minutes at 150 °C
- Carrier Gas Flow Rate: Constant flow, typically around 2.1 mL/min.
- Injection Volume: 0.5 - 1.0 µL
- Split Ratio: 100:1

4. Procedure:

- Prepare a calibration mixture containing known concentrations of **p-xylene** and its potential impurities.
- Inject the calibration mixture to determine the retention times and response factors of each component.
- Inject the **p-xylene** analytical standard to be tested.
- Identify and quantify the impurities in the test sample by comparing the chromatogram to the calibration standard.
- Calculate the purity of the **p-xylene** standard by subtracting the sum of the quantified impurities from 100%.

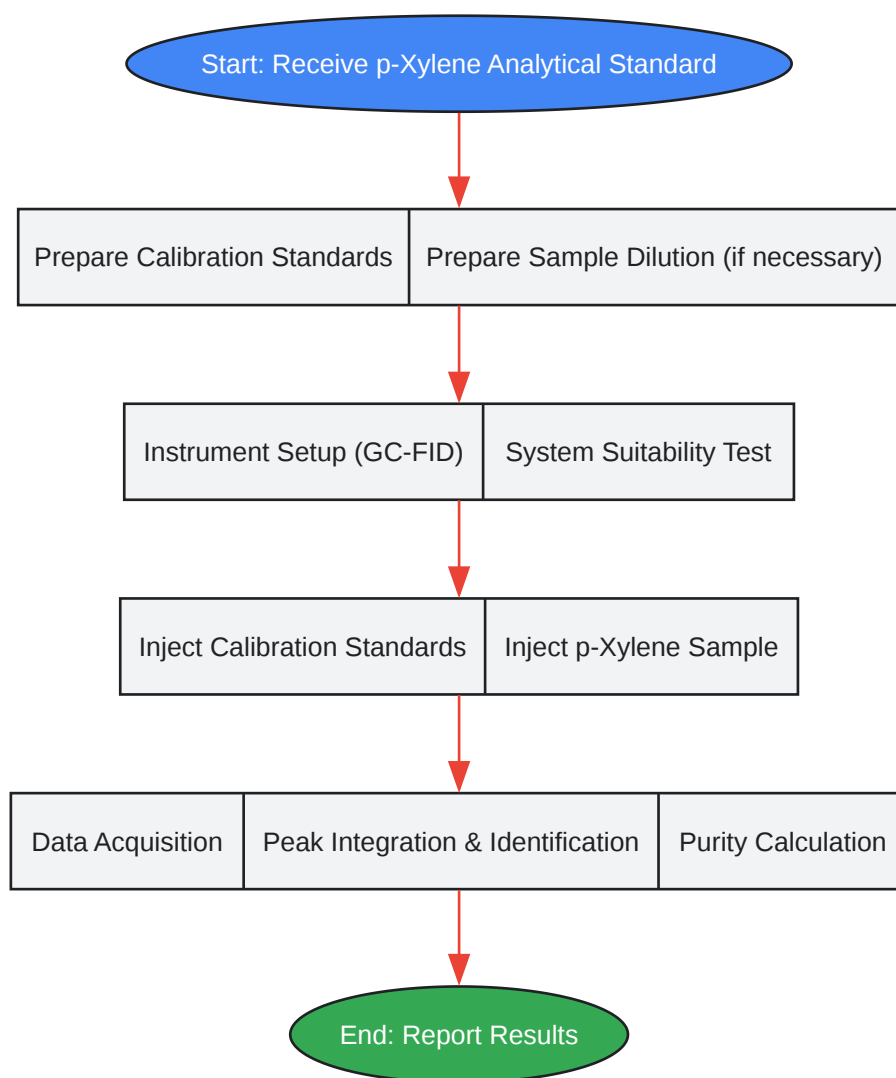
Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the quality control and use of **p-xylene** analytical standards.



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Caption: Workflow for the quality control and certification of a **p-Xylene** analytical standard.



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